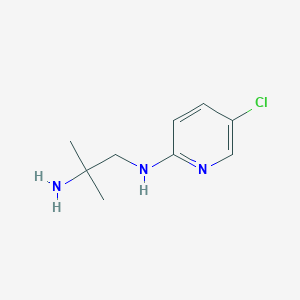

1,2-Propanediamine, N1-(5-chloro-2-pyridinyl)-2-methyl-

Description

1,2-Propanediamine, N1-(5-chloro-2-pyridinyl)-2-methyl-, is a substituted diamine featuring a propane backbone with a methyl group at the C2 position and a 5-chloro-2-pyridinyl moiety at the N1 position. These compounds are synthesized via condensation reactions between diamines (e.g., 1,2-propanediamine) and substituted pyridine aldehydes, as described in derivatization protocols . The chlorine substituent in the target compound likely enhances its electrophilicity and influences binding interactions compared to methyl or isopropyl groups in analogs.

Properties

Molecular Formula |

C9H14ClN3 |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

1-N-(5-chloropyridin-2-yl)-2-methylpropane-1,2-diamine |

InChI |

InChI=1S/C9H14ClN3/c1-9(2,11)6-13-8-4-3-7(10)5-12-8/h3-5H,6,11H2,1-2H3,(H,12,13) |

InChI Key |

VHYUAXLCECYHLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC1=NC=C(C=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

High-Pressure Catalytic Amination of 1,2-Propylene Dichloride

One well-documented method involves the reaction of 1,2-propylene dichloride with liquid ammonia in the presence of a copper-cobalt oxide catalyst supported on alumina-diatomite. This process occurs under high temperature (160–180 °C) and high pressure (8–12 MPa) in an autoclave reactor.

-

- Temperature: 160–180 °C

- Pressure: 8–12 MPa

- Reaction time: 4–5 hours

- Molar ratio of 1,2-propylene dichloride to ammonia: 1:5–8

- Catalyst loading: 5–20% by weight of 1,2-propylene dichloride

- Water added: 0.5–2.5 times the weight of 1,2-propylene dichloride

-

- Active components: CuO and Co2O3

- Auxiliary components: Mg and Cr

- Carrier: Al2O3 with diatomaceous earth

-

- The reaction mixture is cooled to 20–25 °C after completion.

- Excess ammonia is discharged and recycled.

- The product mixture is rectified to isolate 1,2-propanediamine with yields around 87–89%.

-

- Simplified process with minimal pollution.

- High selectivity and yield.

- Catalyst can be reused.

- The process is completed in a single reactor, reducing equipment costs.

| Parameter | Value/Range |

|---|---|

| Temperature | 160–180 °C |

| Pressure | 8–12 MPa |

| Reaction Time | 4–5 hours |

| Molar Ratio (Dichloride:NH3) | 1:5–8 |

| Catalyst Loading | 5–20% (wt) |

| Water Addition | 0.5–2.5 times (wt) |

| Yield | 87–89% |

Gas-Solid Phase Reaction Using Propylene Oxide

An alternative method uses propylene oxide as the starting material, reacting it with an ammonia-hydrogen mixed gas in a fixed-bed reactor under milder conditions (185 °C, 1 MPa). This gas-solid phase reaction avoids corrosion issues common in liquid-phase high-pressure reactions.

-

- Propylene oxide is vaporized and mixed with ammonia-hydrogen gas.

- The mixture passes through a fixed-bed catalyst reactor.

- Reaction products are condensed and separated.

- Excess gases are recycled.

- The liquid product is purified by rectification.

-

- Monoisopropanolamine

- Diisopropanolamine

-

- Mild reaction conditions.

- Continuous operation with high raw material conversion.

- Low corrosion and equipment wear.

- High selectivity for 1,2-propanediamine.

| Component | Yield (wt%) |

|---|---|

| 1,2-Propanediamine | 56.48 |

| Monoisopropanolamine | 9.67 |

| Diisopropanolamine | 1.10 |

Experimental data from CN113105337B patent

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, N1-(5-chloro-2-pyridinyl)-2-methyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

1,2-Propanediamine, N1-(5-chloro-2-pyridinyl)-2-methyl- has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, N1-(5-chloro-2-pyridinyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

The isopropyl group in CAS 440102-69-2 increases steric bulk, which may reduce solubility in polar solvents compared to the methyl analog .

Backbone Variations :

Research Findings and Challenges

Physicochemical Data Gaps: Limited experimental data (e.g., melting points, solubility) are available for the target compound, unlike its methyl and isopropyl analogs, which have documented InChIKeys and molecular weights .

Reactivity and Safety :

- Chlorinated pyridines are often associated with higher environmental persistence and toxicity compared to alkyl-substituted analogs. This aligns with safety guidelines for 1,2-propanediamine, which mandate stringent protective measures .

Biological Activity

1,2-Propanediamine, N1-(5-chloro-2-pyridinyl)-2-methyl- (CAS Number: 335021-91-5) is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H14ClN3

- Molecular Weight : 199.68 g/mol

- Structure : The compound features a propanediamine backbone with a chloro-pyridine substituent.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its role as a potential therapeutic agent. Key areas of research include:

1. Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2-propanediamine exhibit significant anticancer properties. For instance, a study involving similar compounds indicated that they possess cytotoxic effects against HeLa and MCF7 cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by cell cycle analysis and dual staining assays .

2. CCR5 Antagonism

Research has identified this compound as part of a class of CCR5 antagonists. These antagonists are crucial in the treatment of HIV, as they inhibit the CCR5 receptor that HIV uses to enter cells. The synthesis of novel piperidine-bridged derivatives has shown promising results in binding affinity and antagonistic activity against the CCR5 receptor .

The biological mechanisms through which 1,2-propanediamine exerts its effects include:

- DNA Interaction : Some studies suggest that this compound can intercalate with DNA, leading to cleavage via oxidative pathways. This interaction is critical for its anticancer activity .

- Cellular Pathways : The induction of reactive oxygen species (ROS) has been implicated in its apoptotic effects on cancer cells. Increased ROS levels can lead to oxidative stress, contributing to cell death .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.